5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Overview
Description
5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methylpiperazinyl group, a furan ring, and a triazolothiazole core
Preparation Methods
The synthesis of 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazolothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furan ring: This step may involve the use of furan-2-carbaldehyde or similar reagents.
Attachment of the fluorophenyl group: This can be done via nucleophilic substitution reactions.
Incorporation of the methylpiperazinyl group: This step may involve the use of 4-methylpiperazine and suitable coupling agents.
Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving automated synthesis and purification techniques.
Chemical Reactions Analysis
5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and triggering endoplasmic reticulum stress .
Comparison with Similar Compounds
Similar compounds include:
5-[4-(4-fluorophenoxy)phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride: This compound also features a fluorophenyl group and a methylpiperazinyl group but has a different core structure.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound shares the fluorophenyl and piperazinyl groups but differs in its triazine core.
The uniqueness of 5-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
IUPAC Name |
5-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2S/c1-24-8-10-25(11-9-24)16(13-4-6-14(21)7-5-13)17-19(27)26-20(29-17)22-18(23-26)15-3-2-12-28-15/h2-7,12,16,27H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFJOBYJAIIIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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